molecular formula C22H26 B1602227 2,6-DI-Tert-butylanthracene CAS No. 62375-58-0

2,6-DI-Tert-butylanthracene

Cat. No. B1602227
CAS RN: 62375-58-0
M. Wt: 290.4 g/mol
InChI Key: ZNMPPGWFJMSOPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Di-tert-butylanthracene involves the reaction of 2,6-di(tert-butyl)anthracene with potassium graphite and monocyclopentadienyllutetium dichloride tetrahydrofuranate in tetrahydrofuran (THF) . This reaction yields the anthracenide complex [(η5-C5H5)Lu(η2-2,6-tBu2C14H8)(THF)2] , which has been studied using X-ray diffraction . The complex crystallizes in the orthorhombic space group P212121 .

Scientific Research Applications

Catalytic Applications in Organic Reactions

2,6-DI-Tert-butylanthracene is used in catalytic applications, particularly in the tert-butylation of anthracene, naphthalene, and thianthrene. This process utilizes large pore zeolites and mesoporous aluminosilicates as catalysts, with HY zeolites demonstrating high efficiency and activity. These reactions are significant in synthesizing various organic compounds, showcasing the versatility of 2,6-DI-Tert-butylanthracene in organic chemistry (Armengol, Corma, García, & Primo, 1997).

Optoelectronic Applications

2,6-DI-Tert-butylanthracene plays a crucial role in the development of optoelectronic devices. Its derivatives, such as 2-tert-butyl-9,10-bis[4′-(diphenyl‐phosphoryl)phenyl]anthracene, are efficient blue-light emitters with high quantum efficiency. These derivatives are used in organic light-emitting diodes (OLEDs) and exhibit properties like morphological stability and high color purity, making them ideal for display and lighting technologies (Chien et al., 2009).

Structural and Molecular Studies

The crystal and molecular structures of derivatives like 2-tert-butylanthracene and 2-tert-butylanthraquinone have been studied in depth. These studies correlate the structures with dynamic nuclear magnetic resonance determinations, providing insights into the behavior of tert-butyl groups in the solid state. Such research is crucial for understanding the physical and chemical properties of these compounds (Rheingold, DiPasquale, & Beckmann, 2008).

Pressure Dependence in Photochemical Reactions

The pressure dependence of 9-tert-butylanthracene's photochemical reactions, specifically its Dewar isomerization, has been studied. These reactions are significant in understanding the behavior of organic compounds under varying pressure conditions, which has implications in the development of pressure-sensitive materials and sensors (Tong et al., 2014).

Charge Transport and Electron Transport Applications

Studies on charge transport in derivatives like 5,5'-(2,6-di-tert-butylanthracene-9,10-diyl)bis(2-p-tolyl-1,3,4-oxadiazole) reveal its potential in electronic applications. The understanding of its field and temperature-dependent mobility and trap charge limited conduction is vital for the development of efficient organic electronic devices (Kumar et al., 2010).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 2,6-Di-tert-butylanthracene. It may pose risks associated with flammability, toxicity, and skin or eye irritation. Always follow proper safety protocols and consult safety data sheets (SDS) before use .

properties

IUPAC Name

2,6-ditert-butylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMPPGWFJMSOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577760
Record name 2,6-Di-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-DI-Tert-butylanthracene

CAS RN

62375-58-0
Record name 2,6-Di-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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